This compound is classified under the category of indole derivatives, which are known for their diverse biological activities. The synthesis and exploration of such compounds have been documented in various scientific studies, highlighting their importance in drug discovery and development. The compound can be synthesized through various methods involving different precursors and reaction conditions, as detailed in the synthesis analysis section.
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be achieved through several methodologies. One notable approach involves the palladium-catalyzed cyclization of indole derivatives with Meldrum's acid derivatives.
In one study, the reaction of (1H-indol-2-yl)methyl acetate with Meldrum's acid under basic conditions led to the formation of 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one with a yield of 55% . This method showcases the versatility of indole derivatives in synthetic organic chemistry.
The molecular structure of 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be described as follows:
Property | Value |
---|---|
IUPAC Name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one |
InChI Key | Specific InChI Key not provided |
Canonical SMILES | Specific SMILES not provided |
The unique arrangement of carbon and nitrogen atoms allows for various interactions that are crucial for biological activity.
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one participates in several chemical reactions:
These reactions highlight the compound's versatility and potential for modification in synthetic applications.
The mechanism of action for compounds like 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one often involves interaction with biological targets such as enzymes or receptors. Research indicates that derivatives of this compound may act as functional antagonists at specific receptors involved in immune response modulation.
For example, studies have shown that related compounds can inhibit sphingosine-1-phosphate receptors (S1P), which play a critical role in lymphocyte trafficking and immune responses. This suggests potential applications in treating autoimmune diseases or other conditions where modulation of immune function is beneficial .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
The scientific applications of 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one are diverse:
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one represents a tricyclic heterocyclic system of significant chemical and pharmacological interest. Its core structure (Molecular Formula: C₁₁H₉NO; Molecular Weight: 171.20 g/mol) comprises a fusion of a reduced pyrrole ring (2,3-dihydropyrrole) and an indole moiety, resulting in a bridged [6-5-6] ring system. The indole nitrogen is directly linked to the pyrrolinone carbonyl group, forming a rigid, planar lactam configuration essential for its biological interactions [5]. Key physical properties include a melting point of 142–144 °C, a boiling point of 349.5 °C at 760 mmHg, and a density of 1.296 g/cm³. The molecule exhibits moderate lipophilicity (cLogP ~2.5) and a refractive index of 1.688, properties influencing its solubility and drug-likeness [5].
This scaffold belongs to the pyrroloindole family, characterized by the presence of:
Table 1: Fundamental Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Property | Value |
---|---|
Molecular Formula | C₁₁H₉NO |
Molecular Weight | 171.20 g/mol |
Melting Point | 142–144 °C |
Boiling Point | 349.5 °C (at 760 mmHg) |
Density | 1.296 g/cm³ |
Refractive Index | 1.688 |
Storage Conditions | 2–8 °C |
The structural rigidity and diverse functionalization sites (positions 5, 6, 7, 8, and 9) make it a versatile template for synthesizing bioactive molecules. Its aromatic character allows π-stacking interactions with biological targets, while the lactam carbonyl participates in critical hydrogen bonding, underpinning its role as a privileged scaffold in medicinal chemistry [3] [5].
The synthesis and exploration of 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives emerged prominently in the mid-20th century, paralleling advances in heterocyclic chemistry. Early synthetic routes focused on intramolecular cyclizations of functionalized indole precursors. A pivotal 1960s approach involved Diels-Alder reactions of 2-vinylindoles, exploiting the indole nucleus as a diene to construct the tricyclic core—demonstrating the scaffold’s accessibility via pericyclic reactions [5].
Significant methodological evolution occurred with transition-metal catalysis. Palladium-mediated endo-dig cyclizations, exemplified by the PdCl₂-catalyzed cyclization of 8-alkynylated dihydroquinazolinones, enabled efficient access to structurally complex analogs like pyrrolo[3,2,1-ij]quinazolinones. This method proved superior to iodine-mediated attempts, highlighting the scaffold’s sensitivity to specific catalytic conditions [6] [8]. The commercial availability of the core (CAS 1421-17-6) since the late 20th century facilitated broader pharmacological exploration, cementing its role as a synthetic building block [5].
Historically, the scaffold gained prominence through its structural resemblance to mitomycin C and FR900482—natural products with potent antitumor activity. Synthetic analogs were designed to mimic the aziridine-containing pharmacophores of these compounds, focusing on their electrophilic potential for DNA alkylation. This work established 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a template for generating bioreductive alkylating agents, bridging synthetic chemistry and anticancer drug design [5].
The 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one scaffold serves as a versatile pharmacophore due to its capacity for strategic substitution, modulating electronic properties, lipophilicity, and target engagement. Key pharmacophoric elements include:
Table 2: Biological Activities Linked to Specific Structural Modifications
Modification Site | Functional Group | Biological Activity |
---|---|---|
C1-C2 Unsaturation | Introduction of double bond | Enhanced tubulin polymerization inhibition |
C7 Substituent | Benzyloxy derivatives | Potent S1P₁ receptor agonism (EC₅₀ ~0.095–0.49 nM) [4] |
C9 Fusion | Quinazolinone annulation | Selective cytotoxicity vs. cancer cells [6] [8] |
N1 Functionalization | Morpholinylalkyl chains | Cannabinoid (CB₁) receptor affinity (pKᴮ 7.2) |
Bioisosterically, the lactam mimics phosphate groups in sphingosine-1-phosphate (S1P) receptor modulators. For instance, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives act as potent, non-phosphate S1P₁ functional antagonists. Compound 19a (featuring a 2-isopropoxybenzonitrile group) exhibited picomolar S1P₁ agonist activity (EC₅₀ = 0.13 nM) and superior lipophilic efficiency (LiPE = 5.1), underscoring the scaffold’s role in overcoming prodrug limitations of early S1P modulators like fingolimod [4].
In oncology, molecular hybridization strategies integrate this scaffold with quinazolinone systems. Compound 4h (bearing 4-methoxyphenyl and 4-fluorophenyl groups) demonstrated significant cytotoxicity against breast (MCF-7), melanoma (B16), and vascular tumor (sEnd.2) cell lines. This activity stems from the planar, fused system intercalating DNA or inhibiting tubulin polymerization, validating its bioisosteric relevance to DNA-interactive natural products [6] [8]. Furthermore, 1-(2-pyrrolidin-1-ylethyl) derivatives exhibit cannabinoid receptor affinity by mimicking the aminoalkylindole pharmacophore of WIN-55,212-2, demonstrating the scaffold’s adaptability across diverse target classes .
The 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one core thus represents a multifaceted pharmacophore whose strategic functionalization enables selective engagement with enzymes, GPCRs, and nucleic acids—cementing its role in rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: